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Core Concepts & Mechanisms

What is the G143S mutation and why is it important?

The G143S mutation is a single nucleotide polymorphism (SNP) in the cytochrome b (Cyt b) gene, leading to

an amino acid change from glycine (G) to serine (S) at position 143 of the protein [1]. This position is

located at the quinone outside (Qo) binding site of the mitochondrial cytochrome bc1 complex, which is the

target site for Qo inhibitor (QoI) fungicides like picoxystrobin [2] [3]. The mutation alters the three-

dimensional structure of the binding site, significantly reducing the binding affinity of the fungicide and

thereby conferring resistance [2] [4].

What is the practical resistance risk for Colletotrichum?

The resistance risk is assessed as moderate to high for species like C. truncatum and C. gloeosporioides [2].

Laboratory studies successfully generated picoxystrobin-resistant mutants of both species. These mutants

often displayed similar or even higher fitness compared to their wild-type parents in terms of conidial

production, germination, and pathogenicity, meaning resistant strains can survive, reproduce, and spread

effectively [2].

Quantitative Resistance Data
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The tables below summarize key experimental data to help you benchmark your findings.

Table 1: Resistance Levels and Associated Mutations in *Colletotrichum*

Species
Sensitivity of
Wild-type (EC₅₀
in μg mL⁻¹)

Resistance Level
of Mutants (EC₅₀ in
μg mL⁻¹)

Identified Cyt
b Mutations

Resistance
Factor (RF)

C. truncatum 0.7740 (average)

[2]

5.40 – 152.96 [2] G143S, G137R

[2]

>100 (for G143S),

<50 (for G137R)
[2]

C.
gloeosporioides

1.1561 (average)
[2]

13.53 – 28.30 [2] No mutations
detected in Cyt
b [2]

Information not
specified

Table 2: Cross-Resistance Profile of Picoxystrobin-Resistant Mutants

Fungicide Fungicide Class Cross-Resistance with Picoxystrobin?

Pyraclostrobin QoI (Strobilurin) Yes [2]

Fluazinam Oxidative phosphorylation uncoupler No [2]

Difenoconazole DMI (Demethylation Inhibitor) No [2]

Propiconazole DMI (Demethylation Inhibitor) No [2]

Experimental Protocols

Here are established methodologies for key experiments cited in the research.

1. In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of a fungicide and

generate resistant mutants [2] [1].
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Materials: Purified fungal isolates, Potato Dextrose Agar (PDA), technical-grade fungicide (e.g.,

picoxystrobin), solvent (e.g., methanol or acetone).
Procedure:

Prepare a stock solution of the fungicide in an appropriate solvent.
Incorporate a series of fungicide concentrations into molten PDA after autoclaving and cooling.

Include a solvent-only control.
Inoculate each plate with a mycelial plug from the edge of an actively growing fungal colony.

Incubate plates at the optimum temperature for the fungus (e.g., 25°C).
Measure the diameter of mycelial growth after a set period (e.g., 5-7 days).

Calculate the EC₅₀ value using statistical software (e.g., the concentration that inhibits growth
by 50% compared to the control).

Generating Mutants: To obtain resistant mutants, expose fungal cultures (mycelial fragments or
spores) to a high dosage of the fungicide or use ultraviolet (UV) mutagenesis, then transfer surviving

colonies to fresh fungicide-amended media to confirm resistance [2] [4].

2. Molecular Detection of the G143S Mutation

This workflow, integrating methods from multiple studies, allows for the rapid identification of the resistance

allele [2] [1].
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DNA Extraction: Use a standard fungal genomic DNA extraction kit.
PCR Amplification: Design primers to amplify a region of the mitochondrial Cyt b gene containing

codon 143. A generic primer pair used in studies is Cacytb-F2 / Cacytb-R2 [1].
PCR Cycle Conditions: Initial denaturation at 94°C for 5 min; 35 cycles of 94°C for 30s, 55-

60°C for 30s, 72°C for 1 min; final extension at 72°C for 7 min.
Sequence Analysis: Purify the PCR product and perform Sanger sequencing. Align the sequence

with a known wild-type reference. A nucleotide change from GGT (glycine) to AGT or TCT (serine) at
the codon corresponding to position 143 confirms the G143S mutation [2] [1].

Alternative Molecular Detection Methods:

PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): The
G143S mutation can create or abolish a specific restriction enzyme site. Digestion of the PCR product
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with an appropriate enzyme (e.g., Fnu4HI for some species) yields different fragment sizes for

resistant and sensitive isolates, visible on a gel [1].
Allele-Specific PCR: Design a primer whose 3' end specifically binds to the mutated (or wild-type)

sequence. Amplification will only occur if the specific allele is present, allowing for rapid screening
without sequencing [1].

Troubleshooting Common Issues

FAQ 1: I detected no G143S mutation in my picoxystrobin-resistant C. gloeosporioides isolate. Why?

This is a documented phenomenon. Resistance in some C. gloeosporioides mutants has been shown to

develop without any point mutations in the Cyt b gene [2]. You should investigate alternative resistance

mechanisms, such as:

Overexpression of efflux transporters that remove the fungicide from the cell.
Activation of alternative oxidase (AOX) pathways that bypass the inhibited cytochrome pathway.

Mutations in other, non-target genes that confer resistance.

FAQ 2: My molecular detection PCR for the Cyt b gene failed. What could be wrong?

Primer Specificity: The Cyt b gene can have introns in some fungal species like C. gloeosporioides,

which can complicate amplification with primers designed for a species without introns (like C.
acutatum) [1]. Ensure your primers are designed for the specific species you are working with. Using

cDNA (reverse-transcribed from mRNA) as a template can avoid this issue.
DNA Quality: Ensure the genomic DNA is of high quality and purity.

FAQ 3: How reliable are the molecular methods compared to traditional sensitivity assays? Molecular

methods (AS-PCR, PCR-RFLP) are highly reliable for detecting the G143S mutation and offer significant

advantages: they are rapid, highly accurate, and can be performed directly on infected plant tissue

without the need for time-consuming fungal culturing [1]. They are ideal for large-scale monitoring and early

detection of resistance in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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